2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione
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Overview
Description
2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring and an isoindole-1,3-dione moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with morpholine and appropriate alkylating agents. One common method includes the following steps:
Starting Materials: Isoindole-1,3-dione, morpholine, and an alkylating agent such as 3-chloropropanol.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.
Procedure: Isoindole-1,3-dione is first reacted with morpholine to form an intermediate. This intermediate is then alkylated with 3-chloropropanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindoline: A reduced form of the compound with similar properties.
2-(2-Hydroxy-3-morpholin-4-yl-propyl)-phthalazin-1-one: A structurally related compound with different biological activities.
Uniqueness
2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is unique due to its combination of a morpholine ring and an isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-(2-hydroxy-3-morpholin-4-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O4/c18-11(9-16-5-7-21-8-6-16)10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2 |
InChI Key |
KRPPDJHRNRJDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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